molecular formula C11H12N4O2S B6535323 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1171408-26-6

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6535323
CAS No.: 1171408-26-6
M. Wt: 264.31 g/mol
InChI Key: LGYSMSIQZYJHFB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the ring-closure reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted thiazoles or pyrazoles.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole and pyrazole rings are valuable in the construction of pharmaceuticals and agrochemicals.

Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential use in developing new drugs or treatments.

Medicine: Due to its structural features, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide could be explored for its therapeutic effects. It may serve as a lead compound in drug discovery programs targeting various diseases.

Industry: In the industrial sector, this compound could be utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-based compounds with varying substituents.

  • Pyrazole derivatives: Compounds containing the pyrazole ring with different functional groups.

Uniqueness: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific combination of acetyl and methyl groups on the thiazole ring, as well as the presence of the pyrazole ring. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-6-9(7(2)16)18-11(13-6)14-10(17)8-4-5-12-15(8)3/h4-5H,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYSMSIQZYJHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=NN2C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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